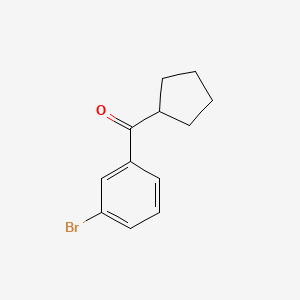

3-Bromophenyl cyclopentyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

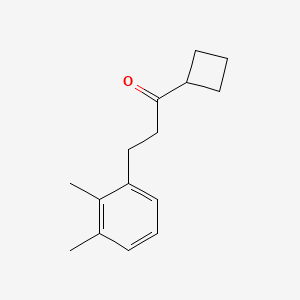

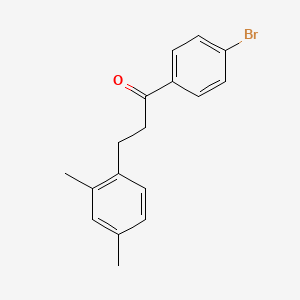

3-Bromophenyl cyclopentyl ketone is a chemical compound with the molecular formula C12H13BrO . It has a molecular weight of 253.14 . It is a colorless liquid .

Synthesis Analysis

The synthesis of ketones like 3-Bromophenyl cyclopentyl ketone has been a subject of interest in organic chemistry . A method reported involves a photoredox, nickel, and phosphoranyl radical synergistic cross-electrophile coupling of commercially available chemicals, aromatic acids, and aryl/alkyl bromides . This allows for concise synthesis of highly functionalized ketones directly, without the preparation of activated carbonyl intermediates or organometallic compounds .Molecular Structure Analysis

The linear formula of 3-Bromophenyl cyclopentyl ketone is C12H13BrO . The molecular structure of this compound is not explicitly mentioned in the search results.Chemical Reactions Analysis

Ketones play a prominent role in organic chemistry and are associated with a number of useful reactions . Many frequently used reactions, including the Mannich reaction, Wittig reaction, Grignard reaction, Passerini reaction, Baeyer–Villiger oxidation, and Wolff–Kishner–Huang reduction describe a wide array of transformations of ketones .Physical And Chemical Properties Analysis

3-Bromophenyl cyclopentyl ketone is a colorless liquid . It has a molecular weight of 253.14 . More specific physical and chemical properties such as boiling point, melting point, etc., are not provided in the search results.Scientific Research Applications

Synthesis of α-Keto Thioamides

3-Bromophenyl cyclopentyl ketone: is utilized in the synthesis of α-keto thioamides through an efficient metal- and additive-free process. This environmentally friendly strategy allows for the creation of a wide series of α-keto thioamides with broad functional group tolerance . These compounds are significant due to their presence in bioactive molecules and their applications in medicinal chemistry.

Future Directions

The development of a practical route to ketones from feedstock chemicals has long been a subject of interest . Given that ketones are prevalent in feedstock chemicals, natural products, and pharmaceuticals, these transformations could offer strategic bond disconnections in the synthesis of complex bioactive molecules . Future research may focus on improving the synthesis methods and exploring the potential applications of 3-Bromophenyl cyclopentyl ketone.

Mechanism of Action

Target of Action

It’s known that ketones can interact with various biological targets, including enzymes and receptors, depending on their specific structure and functional groups .

Mode of Action

Brominated ketones are often used in organic synthesis, where they can undergo various reactions, including nucleophilic substitution and elimination . The bromine atom in the molecule can act as a leaving group, facilitating these reactions .

Biochemical Pathways

Ketones in general can participate in various biochemical pathways, including energy metabolism . They can serve as metabolic substrates, influencing energy homeostasis .

Pharmacokinetics

The compound’s molecular weight (25314 g/mol) and physical form (colorless liquid) suggest that it may have good bioavailability .

Result of Action

Brominated ketones can potentially undergo various reactions within cells, leading to the formation of new compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromophenyl cyclopentyl ketone. For instance, the compound’s stability can be affected by exposure to air . Furthermore, the compound’s reactivity may be influenced by the pH and temperature of its environment .

properties

IUPAC Name |

(3-bromophenyl)-cyclopentylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGBIJBPTCLCPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642562 |

Source

|

| Record name | (3-Bromophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromophenyl cyclopentyl ketone | |

CAS RN |

898791-44-1 |

Source

|

| Record name | (3-Bromophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.